REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[Br:9]C1C(=O)C(Br)=CC(Br)(Br)C=1.[OH-].[Na+]>C(Cl)Cl>[Br:9][C:8]1[CH:7]=[CH:6][C:4]([NH2:5])=[CH:3][C:2]=1[I:1] |f:2.3|
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Name
|
|
Quantity
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12 mL
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Type
|
reactant
|
Smiles
|
IC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
45.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(C(=CC(C1)(Br)Br)Br)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-10 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo the crude product
|
Type
|
CUSTOM
|
Details
|
was recrystallized with 2:1 hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |